molecular formula C17H12N2O3 B13792761 N-Naphthalen-2-YL-2-nitro-benzamide CAS No. 6307-09-1

N-Naphthalen-2-YL-2-nitro-benzamide

Cat. No.: B13792761
CAS No.: 6307-09-1
M. Wt: 292.29 g/mol
InChI Key: ORAJHZFYEBEAGC-UHFFFAOYSA-N
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Description

N-Naphthalen-2-YL-2-nitro-benzamide (C₁₇H₁₂N₂O₃) is a benzamide derivative featuring a naphthalene moiety linked via an amide bond to a 2-nitro-substituted benzene ring.

Properties

CAS No.

6307-09-1

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-naphthalen-2-yl-2-nitrobenzamide

InChI

InChI=1S/C17H12N2O3/c20-17(15-7-3-4-8-16(15)19(21)22)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,20)

InChI Key

ORAJHZFYEBEAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Naphthalen-2-YL-2-nitro-benzamide typically involves the reaction of 2-nitrobenzoic acid with naphthalen-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Naphthalen-2-YL-2-nitro-benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The naphthalene ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: N-Naphthalen-2-YL-2-amino-benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Naphthoquinones or other oxidized naphthalene derivatives.

Scientific Research Applications

N-Naphthalen-2-YL-2-nitro-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Naphthalen-2-YL-2-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents Molecular Formula Key Properties/Activities Source
4-Chloro-N-(naphthalen-2-yl)benzamide Chloro at benzamide para position C₁₇H₁₂ClNO Molar mass: 281.74; Supplier data available
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) Chloro, dioxo-naphthoquinone core C₁₇H₁₁ClNO₃ IC₅₀: 2.5–6.5 μM (prostate cancer cells); G₁-phase cell cycle arrest
N-((2-Hydroxynaphthalen-1-yl)(2-nitrophenyl)methyl)benzamide Nitro, hydroxy, benzamide C₂₄H₁₈N₂O₄ mp: 261°C; IR peaks: 3440, 1649 cm⁻¹
  • Nitro vs. This may influence solubility, bioavailability, and binding affinity in biological systems.
  • Naphthoquinone Derivatives: NCDDNB () incorporates a 1,4-dioxo-naphthalene core, which is redox-active and contributes to its potent cytotoxicity (IC₅₀ = 2.5 μM in PC-3 cells). The absence of this quinone moiety in the target compound suggests divergent mechanisms of action.

Physicochemical Properties

  • Melting Points : Nitro-substituted benzamides (e.g., compound (16): mp 261°C ) exhibit higher melting points than chloro analogues (e.g., 4-Chloro-N-(naphthalen-2-yl)benzamide), likely due to stronger intermolecular dipole interactions.
  • Solubility : The nitro group may reduce aqueous solubility compared to hydroxy-substituted derivatives (e.g., compound (11) in ), impacting formulation strategies.

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